

Introduction: The Bifunctional Scaffolding of Methyl 12-bromododecanoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 12-bromododecanoate*

Cat. No.: *B1366824*

[Get Quote](#)

Methyl 12-bromododecanoate is a long-chain fatty acid ester characterized by two distinct and strategically positioned functional groups: a terminal primary alkyl bromide and a methyl ester. This bifunctional nature makes it an exceptionally versatile building block in organic synthesis. The presence of an electrophilic carbon at the C-Br bond and another at the ester carbonyl allows for a wide range of selective chemical transformations. This guide provides an in-depth exploration of its reactivity, offering insights into the mechanistic principles that govern its transformations and providing practical, field-proven protocols for its application. It serves as a critical resource for researchers in materials science, fragrance development, and particularly for drug development professionals who can leverage this molecule as a linker or for constructing complex aliphatic chains.^[1]

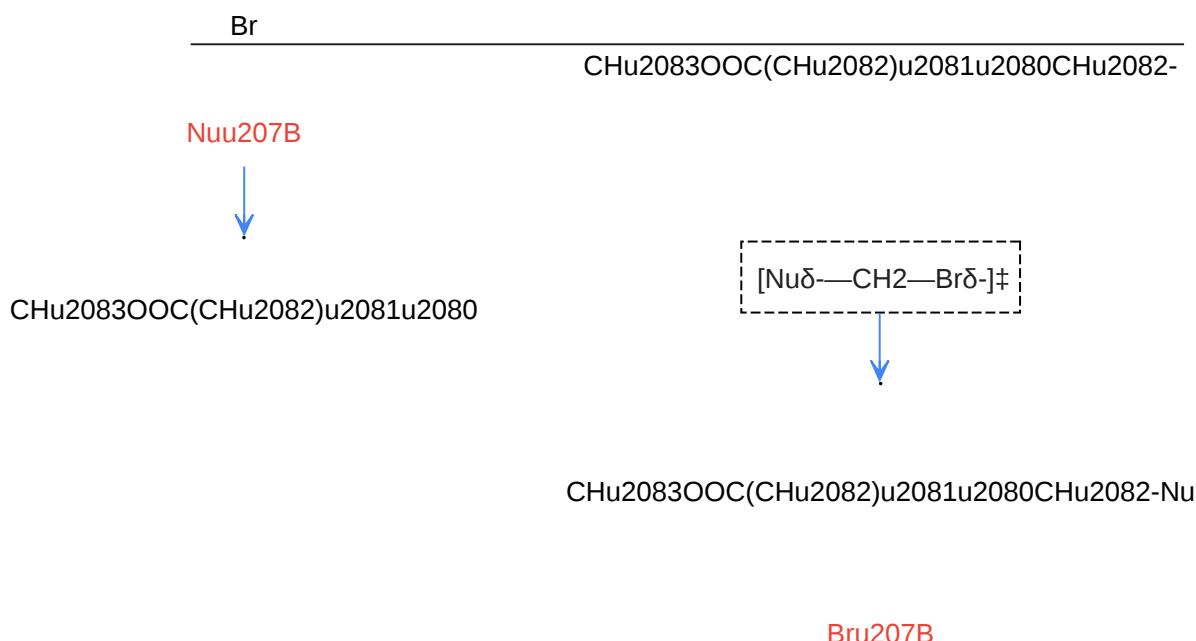
Physicochemical Properties

A foundational understanding of a reagent begins with its physical and chemical properties, which dictate handling, storage, and reaction conditions.

Property	Value	Source
CAS Number	26825-95-6	[2] [3] [4]
Molecular Formula	C ₁₃ H ₂₅ BrO ₂	[1]
Molecular Weight	293.24 g/mol	-
Physical Form	Solid, semi-solid, or liquid	
Purity	≥95% (typical)	[2]
Storage	Room temperature, sealed in dry, dark place	
Hazards	Harmful if swallowed, in contact with skin, or inhaled. Causes skin and eye irritation.	[2] [5]

Part 1: Reactivity at the Primary Alkyl Halide Center

The terminal C₁₂-Br bond is the primary site for nucleophilic substitution. Due to its unhindered, primary nature, the reactivity at this center is dominated by the bimolecular nucleophilic substitution (S_n2) mechanism.

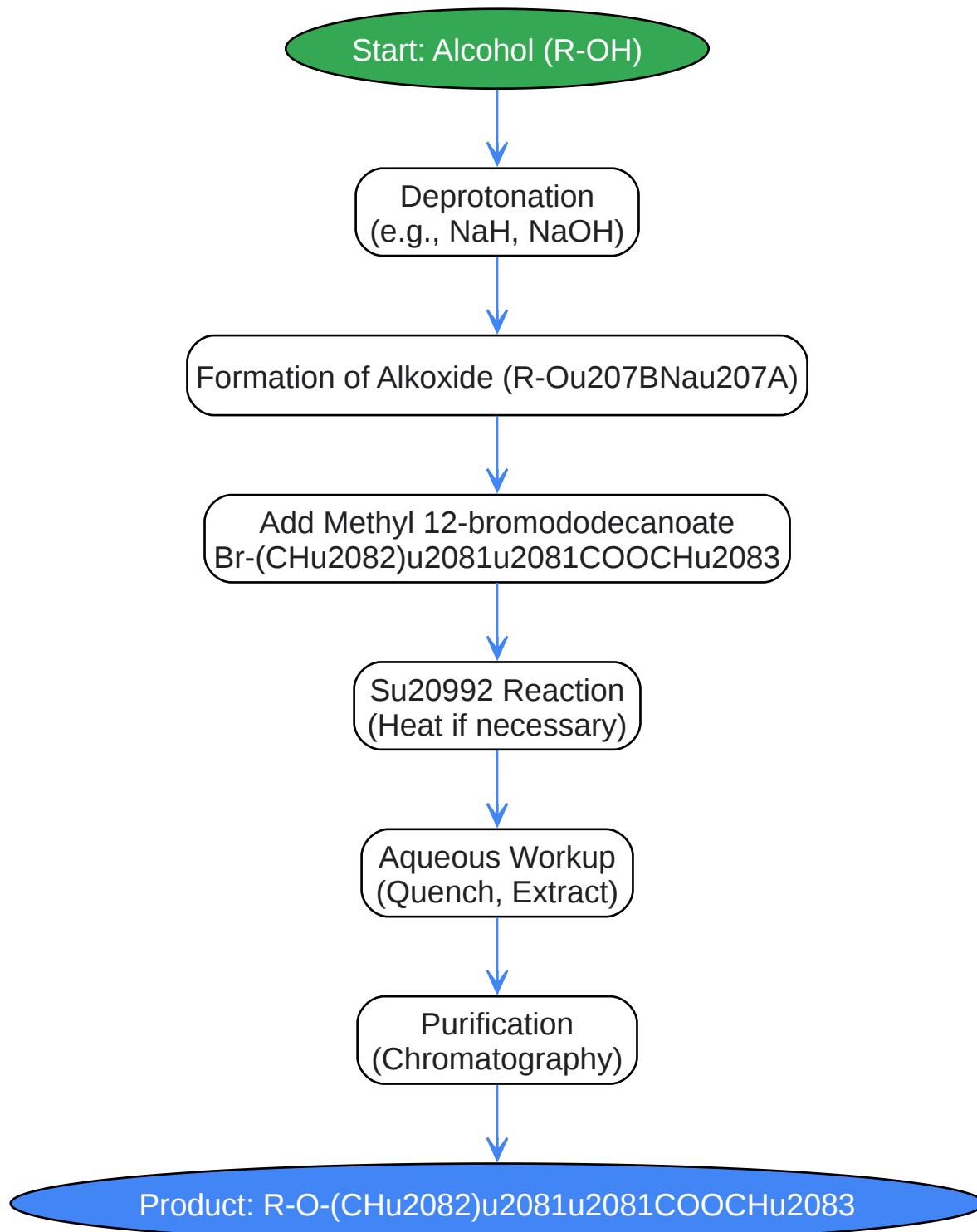

The S_n2 Pathway: A Workhorse Reaction

The S_n2 reaction is a single, concerted step where an incoming nucleophile attacks the electrophilic carbon atom from the side opposite the leaving group (the bromide ion).[\[6\]](#) This "backside attack" is sterically favored for primary halides like **methyl 12-bromododecanoate** and leads to a predictable inversion of stereochemistry if the carbon were chiral.[\[7\]](#) The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[\[8\]](#)

The key to leveraging this pathway is the choice of nucleophile, which allows for the introduction of a wide array of functional groups. The bromide ion is an excellent leaving group because it is the conjugate base of a strong acid (HBr), making it stable upon departure.[\[7\]](#)[\[8\]](#)

Su20992 Reaction Mechanism

Transition State


[Click to download full resolution via product page](#)

Caption: S_N2 reaction at the terminal bromide of **Methyl 12-bromododecanoate**.

The Williamson Ether Synthesis: A Practical Application

A classic and highly effective use of **methyl 12-bromododecanoate** is in the Williamson ether synthesis to attach the C_{12} ester chain to an alcohol.[9] This reaction proceeds by first deprotonating an alcohol (ROH) with a base (e.g., $NaOH$, NaH) to form a potent alkoxide nucleophile (RO^-), which then displaces the bromide via the S_N2 mechanism.[9][10] This

method is exceptionally reliable for primary halides and is widely used in both laboratory and industrial settings.[\[9\]](#)

Grignard Reagent Addition to Ester

 $R'-COOCHu2083$ $R-MgX$ $CHu2083Ou207B$

1. First Addition

Tetrahedral Intermediate

Collapse & Elimination

 $R'-COR$ (Ketone) $R-MgX$

2. Second Addition

Tertiary Alkoxide $Hu2083Ou207A$ Workup

3. Protonation

Tertiary Alcohol

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. 26825-95-6 Cas No. | Methyl 12-Bromododecanoate | Apollo [store.apolloscientific.co.uk]

- 3. methyl 12-bromododecanoate | 26825-95-6 [chemicalbook.com]
- 4. methyl 12-bromododecanoate | CAS#:26825-95-6 | Chemsr [chemsrc.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. kpcollege.org [kpcollege.org]
- 8. gacariyalur.ac.in [gacariyalur.ac.in]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. [Introduction: The Bifunctional Scaffolding of Methyl 12-bromododecanoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1366824#reactivity-profile-of-methyl-12-bromododecanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com